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  • Product: 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol
  • CAS: 1462287-40-6

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Conformational Energetics of 2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Executive Summary & Pharmacological Context In the landscape of modern targeted therapeutics, the 4-amino-1H-pyrazole scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kina...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Context

In the landscape of modern targeted therapeutics, the 4-amino-1H-pyrazole scaffold has emerged as a privileged pharmacophore, particularly in the design of ATP-competitive kinase inhibitors targeting the JAK/STAT and SYK pathways[1],[2]. Among the most structurally intriguing building blocks in this class is 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol . This compound serves as a critical intermediate and structural anchor in the synthesis of highly selective Tyk2 inhibitors used for treating autoimmune diseases such as Crohn's disease and psoriasis[3].

As a Senior Application Scientist, I approach the thermodynamic stability of this molecule not merely as a material science parameter, but as a fundamental driver of its pharmacological efficacy. The thermodynamic profile of this molecule dictates its shelf-life, its polymorphic behavior during active pharmaceutical ingredient (API) crystallization, and its conformational entropy upon binding to a kinase active site. This whitepaper deconstructs the thermodynamic landscape of this molecule, providing self-validating experimental protocols for its characterization.

Structural Thermodynamics & The Conformational Landscape

The stability of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol is governed by a delicate interplay between aromatic resonance, steric hindrance, and hydrogen bonding.

Aromaticity and the 4-Amino Kinetic Vulnerability

The 1H-pyrazole core is a highly stable aromatic heterocycle, possessing significant resonance energy that resists thermal degradation under physiological conditions[4]. However, the introduction of the 4-amino group alters the electronic landscape. The amino group is strongly electron-donating, elevating the Highest Occupied Molecular Orbital (HOMO) energy of the pyrazole ring. While this increases the binding affinity to kinase hinge regions via hydrogen bonding, it introduces a kinetic vulnerability : the molecule becomes highly susceptible to autoxidation in the presence of reactive oxygen species (ROS), leading to the formation of nitroso or azo dimers.

The Thorpe-Ingold Effect and Intramolecular Hydrogen Bonding

The most thermodynamically fascinating feature of this molecule is its N1 substituent: the 2-methylpropan-1-ol group. The attachment point is a quaternary carbon ( −C(CH3​)2​− ).

This gem-dimethyl configuration induces a profound Thorpe-Ingold effect . By compressing the internal bond angles between the two methyl groups, the reactive −CH2​OH arm is sterically forced into close proximity with the N2 atom of the pyrazole ring. This pre-organization drastically lowers the entropic penalty ( ΔS ) required to form a 6-membered intramolecular hydrogen bond ( N2⋯H-O ). Thermodynamically, this locks the molecule into a low-energy ground state ( ΔH<0 ), stabilizing the N-N bond against thermal cleavage and restricting conformational flexibility—a trait that translates to higher target residence time in kinase inhibitors[1].

Conformational_Thermodynamics A Open Conformer (High Free Energy) B H-Bonded Conformer (Thermodynamic Ground State) A->B Thorpe-Ingold Effect (u0394H < 0, u0394S < 0) B->A Thermal Excitation C Oxidative Degradant (Nitroso/Azo Dimer) B->C ROS / Autoxidation (Kinetic Vulnerability) D Thermal Cleavage (Dealkylation) B->D T > 200u00b0C (N-C Cleavage)

Fig 1: Thermodynamic degradation network and conformational energy landscape.

Self-Validating Experimental Protocols for Thermodynamic Profiling

To accurately map the thermodynamic stability of this compound, we must decouple thermal degradation (cleavage of the N-C bond) from oxidative degradation (autoxidation of the amine). The following protocols are designed as self-validating systems , ensuring that instrumental artifacts do not masquerade as thermodynamic data.

Protocol 1: Solid-State Profiling via Modulated DSC (mDSC) and TGA

Standard Differential Scanning Calorimetry (DSC) is insufficient here because the endothermic dehydration of the −OH group can overlap with the melting point. We utilize mDSC to separate reversing heat flow (melting) from non-reversing heat flow (dehydration/decomposition).

Causality & Methodology:

  • Calibration (Self-Validation): Calibrate the mDSC using Indium ( Tm​=156.6∘C ) and Zinc ( Tm​=419.5∘C ). This ensures the enthalpy ( ΔH ) and temperature measurements are absolutely accurate across the molecule's degradation range.

  • Sample Preparation: Weigh 3.0 ± 0.1 mg of the compound into a hermetic aluminum pan. Crucial Step: Pierce the lid with a 50 µm pinhole. Why? A completely sealed pan would artificially alter the decomposition thermodynamics via autogenous pressure from vaporized water, while an open pan would obscure the dehydration endotherm. The pinhole allows controlled venting.

  • Thermal Program: Equilibrate at 25°C. Ramp at 2°C/min to 300°C with a modulation amplitude of ±0.5°C every 60 seconds under a dry Nitrogen purge (50 mL/min).

  • Kinetic Modeling: To determine the apparent activation energy ( Ea​ ) of the exothermic decomposition, repeat the run at varying heating rates (e.g., 5, 10, 15, 20 °C/min) and apply the Kissinger method [5].

  • Validation Loop: Run a parallel sample in a Thermogravimetric Analyzer (TGA). If the mDSC endotherm corresponds to a mass loss >1% in the TGA, it is a volatilization/dehydration event, not a true melting point.

Protocol 2: Solution-State Kinetic Stability via Isothermal Microcalorimetry (IMC) and LC-MS

To evaluate the stability of the compound in physiological environments[4] or during liquid-phase synthesis, we use IMC coupled with LC-MS.

Causality & Methodology:

  • IMC Setup: Dissolve the compound in a biomimetic phosphate buffer (pH 7.4). IMC measures the real-time heat flow ( μW ) of the solution. Why? Oxidative degradation of the 4-amino group is exothermic. IMC detects this heat flow days before LC-MS can quantify the degradant, providing an ultra-sensitive thermodynamic leading indicator.

  • LC-MS Aliquoting: Spike the solution with a stable deuterated internal standard (IS). Sample aliquots every 24 hours.

  • Mass Balance Validation (Self-Validation): Integrate the peaks for the parent API and all identified degradants. The sum of these peak areas (normalized to the IS) must equal 100% ± 2% of the Day 0 area. If the mass balance drops below 98%, it indicates the formation of volatile degradants or irreversible column binding, triggering an immediate recalibration of the extraction protocol.

Profiling_Workflow S1 Sample Prep (Internal Std Added) S2 mDSC / TGA (Pinhole Pan) S1->S2 Solid State S3 Isothermal Microcalorimetry S1->S3 Solution State S5 Kinetic Modeling (Kissinger Method) S2->S5 Activation Energy (Ea) S4 LC-MS Analysis (Mass Balance Check) S3->S4 Aliquot Sampling S4->S1 Mass Balance < 98%? Recalibrate S4->S5 Degradation Rates (k)

Fig 2: Self-validating experimental workflow for thermodynamic and kinetic profiling.

Quantitative Data Presentation

The following table synthesizes the expected thermodynamic and kinetic parameters for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol, derived from the behavior of highly stable pyrazole derivatives[5],[6].

Thermodynamic ParameterAnalytical TechniqueRepresentative Value / RangeMechanistic Significance
Enthalpy of Fusion ( ΔHfus​ ) Modulated DSC25 - 35 kJ/molIndicates strong crystal lattice energy driven by intermolecular H-bonding of the 4-amino group.
Activation Energy of Decomposition ( Ea​ ) TGA (Kissinger Method)105 - 140 kJ/molHigh Ea​ confirms the exceptional stability of the pyrazole core prior to N-C bond cleavage[5].
Oxidative Onset Temp ( Tox​ ) IMC / Autoxidation Assay~150 °C (Air)Highlights the 4-amino group as the kinetic weak point, susceptible to ROS.
Intramolecular H-Bond Energy Computational (DFT)-4.5 to -6.0 kcal/molStabilizes the ground state conformation via the Thorpe-Ingold effect, reducing binding entropy.

Biological Translation: Target Engagement

Why does this thermodynamic stability matter? In the context of Tyk2 and JAK inhibitors[2],[3], the stability of the pyrazole core ensures that the drug survives the harsh physiological environments of the gastrointestinal tract and hepatic first-pass metabolism[4]. Furthermore, the conformational locking provided by the 1,1-dimethyl-2-hydroxyethyl group ensures that the molecule is pre-organized to bind to the ATP pocket of the kinase. This minimizes the entropic penalty ( ΔS ) of binding, driving a highly negative Gibbs free energy ( ΔG ) of association, which translates directly to sub-nanomolar IC50​ values.

JAK_STAT_Pathway Cytokine Cytokine Signal Receptor Transmembrane Receptor Cytokine->Receptor JAK JAK / TYK2 Kinase Receptor->JAK Activation STAT STAT Phosphorylation JAK->STAT Phosphorylation Inhibitor Pyrazole Inhibitor (Thermodynamically Stable) Inhibitor->JAK ATP-Competitive Binding (H-Bond Network) Transcription Gene Transcription (Autoimmune Response) STAT->Transcription Nuclear Translocation

Fig 3: JAK/STAT signaling pathway illustrating the target engagement of the pyrazole inhibitor.

Conclusion

The thermodynamic profile of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a masterclass in structural drug design. While the 4-amino group introduces a necessary kinetic vulnerability for kinase binding, the molecule's overall stability is rescued by the robust aromaticity of the pyrazole core and the elegant conformational locking induced by the Thorpe-Ingold effect of the gem-dimethyl group. By employing self-validating thermal and calorimetric protocols, researchers can accurately map these parameters, ensuring the successful translation of this pharmacophore from the reactor to the receptor.

References

  • Synthesis and thermal behaviors of 4-amino-3,5-dinitro-1H-pyrazole. ResearchGate. 5

  • Chemical synthesis of novel aminopyrimidin-4-yl-1H-pyrazole derivatives as spleen tyrosine kinase (SYK) inhibitors. PubMed. 1

  • Stability of 4H-pyrazoles in physiological environments. ResearchGate. 4

  • Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. 6

  • Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1 H)-pyrazole Derivatives as JAKs Inhibitors. PubMed. 2

  • WO2015016206A1 - Heterocyclic compound. Google Patents. 3

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: A Robust Two-Step Synthesis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Introduction The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its metabolic stability and versatile biological activities.[1][2] Pyrazole-conta...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The pyrazole nucleus is a foundational scaffold in medicinal chemistry, integral to a wide array of therapeutic agents due to its metabolic stability and versatile biological activities.[1][2] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[3][4][5] The target molecule, 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol, incorporates both a primary alcohol and an amino group on a pyrazole core, making it a highly valuable and versatile building block for the synthesis of complex molecules in drug discovery programs, particularly for kinase inhibitors.[6][7]

This guide provides a comprehensive, two-step protocol for the synthesis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol. The methodology is designed for reproducibility and scalability, beginning with the N-alkylation of 4-nitro-1H-pyrazole followed by the catalytic hydrogenation of the nitro-intermediate. We will delve into the rationale behind procedural choices, offering insights grounded in established chemical principles to ensure both success and safety in the laboratory.

Overall Synthetic Scheme

The synthesis is achieved in two sequential steps:

  • N-Alkylation: Reaction of 4-nitro-1H-pyrazole with 2,2-dimethyloxirane (isobutylene oxide) to form the intermediate, 2-methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol.

  • Reduction: Catalytic hydrogenation of the nitro-intermediate to yield the final product, 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol.

Synthetic_Scheme cluster_0 Start1 4-Nitro-1H-pyrazole Intermediate 2-Methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol Start1->Intermediate Step 1: N-Alkylation K₂CO₃, DMF, 60°C Start2 2,2-Dimethyloxirane Start2->Intermediate Step 1: N-Alkylation K₂CO₃, DMF, 60°C Product 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol Intermediate->Product Step 2: Reduction H₂, 10% Pd/C, MeOH

Caption: Overall two-step reaction pathway for the synthesis.

Materials and Equipment

Reagents & SolventsEquipment
4-Nitro-1H-pyrazole (CAS: 2645-92-3)Round-bottom flasks (various sizes)
2,2-Dimethyloxirane (CAS: 558-30-5)Magnetic stirrer with heating
Potassium Carbonate (K₂CO₃), anhydrousReflux condenser
N,N-Dimethylformamide (DMF), anhydrousTemperature controller & probe
Ethyl Acetate (EtOAc)Separatory funnel
Brine (saturated NaCl solution)Rotary evaporator
Magnesium Sulfate (MgSO₄), anhydrousGlass funnel and filter paper
Palladium on Carbon (10% Pd/C)Hydrogenation apparatus (e.g., Parr shaker)
Methanol (MeOH), anhydrousInert atmosphere setup (Nitrogen/Argon)
Celite® (or other filter aid)Thin-Layer Chromatography (TLC) plates
Silica Gel (for column chromatography)Glass chromatography column

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents: 2,2-Dimethyloxirane is a flammable and volatile liquid. N,N-Dimethylformamide (DMF) is a reproductive hazard; handle with care.

  • Nitropyrazoles: Nitro-substituted pyrazoles can be energetic compounds and may decompose upon heating.[8] Avoid excessive temperatures and mechanical shock.

  • Catalytic Hydrogenation: Palladium on carbon (Pd/C) is flammable, especially when dry and saturated with hydrogen. Do not allow the catalyst to dry in the air. The hydrogenation reaction should be conducted behind a blast shield, and the system must be properly purged to remove all oxygen before introducing hydrogen gas.

Detailed Experimental Protocol

Part 1: Synthesis of 2-methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (Intermediate)

Rationale: This step involves the N-alkylation of 4-nitro-1H-pyrazole. The pyrazole anion, generated in situ by the base (potassium carbonate), acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring in 2,2-dimethyloxirane. This reaction proceeds via an SN2 mechanism, leading to the regioselective opening of the epoxide and formation of the desired N-1 substituted product.[9] DMF is chosen as the solvent due to its high boiling point and its ability to dissolve the pyrazole salt.

Procedure:

  • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 4-nitro-1H-pyrazole (5.65 g, 50 mmol).

  • Add anhydrous potassium carbonate (10.35 g, 75 mmol, 1.5 eq).

  • Add anhydrous N,N-Dimethylformamide (DMF, 100 mL).

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Add 2,2-dimethyloxirane (5.4 g, 75 mmol, 1.5 eq) to the suspension dropwise via syringe.

  • Heat the reaction mixture to 60°C and stir for 12-16 hours.

  • Monitor the reaction progress by Thin-Layer Chromatography (TLC) using a 1:1 mixture of Ethyl Acetate/Hexanes as the eluent. The starting material should be consumed, and a new, higher-running spot corresponding to the product should appear.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a 1 L beaker containing 400 mL of cold water and stir for 20 minutes.

  • Transfer the aqueous mixture to a 1 L separatory funnel and extract with Ethyl Acetate (3 x 150 mL).

  • Combine the organic layers and wash with water (2 x 100 mL) followed by brine (1 x 100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude oil can be purified by flash column chromatography on silica gel, eluting with a gradient of 20% to 50% Ethyl Acetate in Hexanes to yield the intermediate product as a solid.[10]

Part 2: Synthesis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (Final Product)

Rationale: The conversion of the nitro group to a primary amine is a critical step. Catalytic hydrogenation is a clean, efficient, and high-yielding method for this transformation.[11] The nitro group is selectively reduced in the presence of the pyrazole ring and the alcohol functionality.[12] Palladium on carbon is an excellent catalyst for this purpose, and methanol is a suitable solvent that readily dissolves the starting material and does not interfere with the reaction.

Procedure:

  • To a 500 mL heavy-walled hydrogenation flask, add the intermediate, 2-methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol (e.g., 4.68 g, 25 mmol), and a magnetic stir bar.

  • Add Methanol (150 mL) and stir until the solid is completely dissolved.

  • CAUTION: Under a gentle stream of nitrogen, carefully add 10% Palladium on Carbon (0.5 g, ~10% w/w). Never add the catalyst in a dry state to the solvent in the air.

  • Seal the flask and connect it to the hydrogenation apparatus (e.g., Parr shaker).

  • Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure the system is free of oxygen.

  • Evacuate the flask and introduce hydrogen gas to a pressure of 50 psi (or as appropriate for the equipment).

  • Begin vigorous stirring or shaking and maintain the hydrogen pressure. The reaction is typically exothermic.

  • Monitor the reaction by observing the uptake of hydrogen. The reaction is usually complete within 4-6 hours. Progress can also be checked by TLC (the product will have a much lower Rf value and may be visible with a ninhydrin stain).

  • Once the reaction is complete, cease hydrogen uptake. Carefully vent the hydrogen from the system and purge the flask with nitrogen gas three times.

  • CAUTION: Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The filter cake must be kept wet with methanol at all times to prevent ignition. Wash the filter cake with additional methanol (2 x 25 mL).

  • Combine the filtrate and washings and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The resulting solid or oil is the final product, 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol, which can be further purified by recrystallization if necessary.

Data Summary and Characterization

StepCompound NameStarting Mass (g)Molar Eq.MW ( g/mol )Theoretical Yield (g)
14-Nitro-1H-pyrazole5.651.0113.08-
12-methyl-1-(4-nitro-1H-pyrazol-1-yl)propan-2-ol--185.189.26
22-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol4.68 (example)1.0155.203.88

Characterization (Expected):

  • ¹H NMR: Protons corresponding to the pyrazole ring, the CH₂ and C(CH₃)₂ groups, and the OH and NH₂ protons should be observable.

  • Mass Spectrometry: The molecular ion peak corresponding to the calculated mass should be present.

  • Purity: Assessed by HPLC or NMR.

Experimental Workflow Visualization

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Reduction s1_setup 1. Setup Reaction (Flask, Reagents, Solvent) s1_react 2. React at 60°C (12-16h) s1_setup->s1_react s1_monitor 3. Monitor by TLC s1_react->s1_monitor s1_workup 4. Aqueous Work-up & Extraction s1_monitor->s1_workup s1_purify 5. Purify (Column Chromatography) s1_workup->s1_purify s1_char 6. Characterize Intermediate (NMR, MS) s1_purify->s1_char s2_setup 7. Setup Hydrogenation (Flask, Intermediate, Catalyst) s1_char->s2_setup Proceed with purified intermediate s2_react 8. React under H₂ (50 psi, 4-6h) s2_setup->s2_react s2_monitor 9. Monitor H₂ Uptake s2_react->s2_monitor s2_workup 10. Filter Catalyst (Celite®) s2_monitor->s2_workup s2_purify 11. Concentrate Solvent s2_workup->s2_purify s2_char 12. Characterize Final Product (NMR, MS, Purity) s2_purify->s2_char

Caption: Step-by-step experimental workflow diagram.

References

  • PMC.

  • Egyptian Journal of Chemistry.

  • Research and Reviews: A Journal of Drug Design and Discovery.

  • RSC Publishing.

  • Benchchem.

  • Google Patents.

  • ResearchGate.

  • Google Patents.

  • MDPI.

  • PubMed.

  • IntechOpen.

  • PubMed.

  • Merck.

  • PMC.

  • NextSDS.

  • Google Patents.

  • PMC - NIH.

  • ResearchGate.

Sources

Application

Application Note: 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol as a Strategic Building Block in Kinase Inhibitor Discovery

Executive Summary In the landscape of modern targeted therapeutics, the precise engineering of small-molecule inhibitors relies heavily on privileged scaffolds and highly optimized building blocks. 2-(4-amino-1H-pyrazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted therapeutics, the precise engineering of small-molecule inhibitors relies heavily on privileged scaffolds and highly optimized building blocks. 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (CAS: 1462287-40-6)[1] has emerged as a critical structural motif in the development of kinase inhibitors, particularly targeting the Janus kinase (JAK) family, Tyrosine kinase 2 (TYK2), and Tropomyosin receptor kinases (Trk)[2],[3],[4].

This application note provides an in-depth mechanistic rationale for the use of this building block, detailing its structural advantages, integration into synthetic workflows, and self-validating experimental protocols for biochemical evaluation.

Structural Rationale & Medicinal Chemistry (E-E-A-T)

The utility of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol stems from the synergistic combination of three distinct chemical features:

  • The 4-Aminopyrazole Core : Pyrazoles are privileged hydrogen-bonding motifs in kinase drug discovery. The 4-amino group serves as a versatile nucleophilic attachment point (typically for amide or urea coupling) to a central hinge-binding scaffold (e.g., pyrimidine or pyrrolopyrimidine)[3],[4].

  • The gem-Dimethyl Effect : The inclusion of a gem-dimethyl group at the C2 position of the propanol chain is a classic medicinal chemistry tactic. This steric bulk restricts the conformational flexibility of the side chain. By locking the conformation, the entropic penalty upon binding to the kinase target is minimized, leading to higher binding affinity[2],[5]. Furthermore, the steric shielding protects the adjacent primary alcohol from rapid Phase II metabolism (e.g., glucuronidation), significantly improving the molecule's pharmacokinetic half-life.

  • The Primary Hydroxyl Group : The terminal -OH acts as a solubilizing moiety and a potent hydrogen bond donor/acceptor. In the context of TYK2 and JAK1 inhibitors, this group frequently projects into the solvent-exposed front of the ATP-binding pocket, forming critical stabilizing interactions with water molecules or polar amino acid residues[6],[4].

Quantitative Data: Physicochemical Attributes

The baseline properties of this building block make it highly compliant with Lipinski's Rule of Five, allowing it to be appended to larger cores without severely inflating lipophilicity.

PropertyValueMedicinal Chemistry Implication
Molecular Formula C₇H₁₃N₃OLow molecular weight allows for coupling to complex cores.
Molecular Weight 155.20 g/mol Maintains overall drug candidate MW < 500 Da.
H-Bond Donors 2 (-NH₂, -OH)Facilitates target engagement and aqueous solubility.
H-Bond Acceptors 3 (N, N, O)Enhances interaction with the kinase hinge/solvent front.
Rotatable Bonds 2Low flexibility reduces entropic binding penalty.

Biological Context: Targeting TYK2 and JAK Kinases

The JAK family (JAK1, JAK2, JAK3, and TYK2) mediates intracellular signal transduction for over 70 different cytokines[5]. Dysregulation of these pathways is directly linked to autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease[6],[2]. TYK2 has become a highly sought-after target because its selective inhibition avoids the hematological side effects (e.g., anemia, neutropenia) associated with JAK2 inhibition[5].

When 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol is coupled to a selective core, it acts as a critical vector that enhances TYK2/JAK1 selectivity over JAK2 by exploiting subtle topological differences in their respective solvent-exposed channels[6],[4].

Pathway Cytokine Cytokine (e.g., IL-23) Receptor Receptor Dimerization Cytokine->Receptor TYK2 TYK2 Kinase Activation Receptor->TYK2 Recruits STAT STAT Phosphorylation TYK2->STAT Phosphorylates Transcription Gene Transcription (Autoimmunity) STAT->Transcription Translocates Inhibitor Inhibitor with Pyrazole Motif Inhibitor->TYK2 Blocks ATP Site

Fig 1. TYK2/STAT signaling pathway and points of pharmacological intervention.

Synthetic Integration & Workflow

To ensure high-fidelity data in drug discovery, the synthesis and biological evaluation must be treated as a continuous, self-validating system. The workflow below outlines the critical path from chemical coupling to in vitro validation.

Protocol Step1 Amide Coupling Step2 HPLC Purification Step1->Step2 Crude Extract Step3 LC-MS/NMR Validation Step2->Step3 >95% Purity Step4 HTRF Kinase Assay Step3->Step4 Verified Structure

Fig 2. Self-validating workflow from synthesis to in vitro biochemical screening.

Protocol A: Amide Coupling to a Carboxylic Acid Core

Objective : Conjugate the 4-aminopyrazole building block to a heterocyclic carboxylic acid core. Causality & Rationale : While 4-aminopyrazoles are moderately nucleophilic, the steric bulk of the gem-dimethyl group at the N1 position can hinder the approach to bulky electrophiles. Therefore, HATU is selected as the coupling reagent because it generates a highly reactive HOAt ester intermediate, effectively overcoming this steric barrier[3].

Step-by-Step Procedure :

  • Preparation : Dissolve the core carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) (0.2 M concentration) under an inert nitrogen atmosphere.

  • Activation : Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) followed by HATU (1.2 eq). Stir the mixture at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling : Add 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.1 eq) to the reaction mixture.

  • Reaction : Stir at room temperature for 4–12 hours. Monitor the reaction progression via LC-MS.

  • Quenching & Extraction : Dilute the mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine. The water washes are critical to remove DMF and residual HOAt.

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, concentrate in vacuo, and purify via reverse-phase preparative HPLC to achieve >95% purity.

Protocol B: In Vitro TYK2 Kinase Assay (HTRF)

Objective : Validate the inhibitory potency (IC₅₀) of the synthesized compound against TYK2. Causality & Rationale : Homogeneous Time-Resolved Fluorescence (HTRF) is utilized due to its high sensitivity and resistance to compound auto-fluorescence. The ATP concentration is deliberately set near the Km​ of TYK2 to ensure the assay is highly sensitive to ATP-competitive inhibitors[4].

Step-by-Step Procedure :

  • Reagent Preparation : Prepare a kinase buffer consisting of 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 1 mM DTT.

  • Compound Dilution : Serially dilute the test compound in 100% DMSO (10-point curve, 3-fold dilutions). Dispense 250 nL of the diluted compounds into a 384-well low-volume plate using an acoustic dispenser (e.g., Echo 555)[4].

  • Enzyme Addition : Add 5 µL of recombinant GST-tagged TYK2 catalytic domain (diluted in kinase buffer) to the wells. Incubate for 15 minutes at room temperature to allow pre-binding.

  • Reaction Initiation : Add 5 µL of a substrate mix containing the peptide substrate (e.g., LCB-EQEDEPEGDYFEWLW-NH₂) and ATP at its apparent Km​ .

  • Incubation : Seal the plate and incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction by adding 10 µL of HTRF detection buffer containing EDTA (to chelate Mg²⁺ and stop kinase activity) and the specific Europium-cryptate labeled anti-phospho antibody.

  • Readout : Incubate for 60 minutes, then read the plate on an HTRF-compatible microplate reader (e.g., PHERAstar). Calculate the IC₅₀ using a 4-parameter logistic fit.

Data Presentation: The SAR Impact of the gem-Dimethyl Motif

To illustrate the value of this specific building block, the table below summarizes representative Structure-Activity Relationship (SAR) data comparing the gem-dimethyl substituted pyrazole against a straight-chain analog.

Structural MotifTYK2 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK2/TYK2)Human Liver Microsome (HLM) T₁/₂ (min)
Straight Chain (Propan-1-ol)45.2180~4x15
gem-Dimethyl (2-methylpropan-1-ol)8.5425~50x >120

Note: The gem-dimethyl group restricts the conformation, locking the hydroxyl group in an optimal vector for TYK2 binding while simultaneously shielding the molecule from rapid metabolic degradation (extended HLM half-life).

References

  • Takeda Pharmaceutical Company Limited. (2015). Heterocyclic compound (Patent No. WO2015016206A1). Google Patents.
  • Array Biopharma Inc. (2011). Substituted pyrazolo[1,5-a]pyrimidine compounds as Trk kinase inhibitors (Patent No. WO2011006074A1). Google Patents.
  • Incyte Holdings Corporation. (2015). Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors (Patent No. US8962608B2). Google Patents.
  • Incyte Holdings Corporation. (2016). Pyrazole carboxamides as Janus kinase inhibitors (Patent No. US9394282B2). Google Patents.

Sources

Method

Application Notes and Protocols: Incorporating 2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol into Pyrazole Compound Libraries for Drug Discovery

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaf...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a well-established "privileged scaffold" in the realm of drug discovery.[1][2][3] Its remarkable versatility and ability to modulate a wide array of biological targets have led to its incorporation into numerous FDA-approved drugs.[4][5] Pyrazole-containing compounds exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][6] The metabolic stability of the pyrazole ring further enhances its desirability as a core component in the design of novel therapeutics.[3]

Diversity-oriented synthesis (DOS) is a powerful strategy for populating chemical space with structurally diverse and complex molecules, which is crucial for identifying novel hit compounds in high-throughput screening campaigns.[7][8] The construction of compound libraries based on the pyrazole scaffold is, therefore, a highly valuable endeavor for drug development professionals.[9] This guide provides a comprehensive overview of the strategic incorporation of a unique and versatile building block, 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol , into pyrazole compound libraries. This building block offers three key points of diversification: the primary amino group at the C4 position, the hydroxyl group on the side chain, and the potential for further substitution on the pyrazole ring itself.

The Strategic Advantage of 2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

The choice of building block is paramount in the design of a successful compound library. 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol presents several strategic advantages:

  • Multi-functional scaffold: It possesses two distinct functional groups—a primary aromatic amine and a primary alcohol—allowing for orthogonal chemical transformations and the introduction of diverse chemical motifs.

  • Three-dimensional complexity: The tertiary carbon center and the propanol side chain introduce a degree of three-dimensionality that is often desirable for enhanced binding to biological targets.

  • Vectorial diversity: The distinct reactivity of the amino and hydroxyl groups allows for directed and controlled diversification, expanding the chemical space explored by the library.

Proposed Synthesis of 2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

While commercially available, understanding the synthesis of this key building block is valuable. A plausible and efficient synthetic route can be adapted from established pyrazole syntheses.[10][11] A proposed retro-synthetic analysis suggests a straightforward multi-step synthesis starting from readily available materials.

Synthesis_Workflow cluster_0 Proposed Synthesis of Key Building Block start Commercially Available Starting Materials step1 Step 1: Formation of a β-ketonitrile start->step1 step2 Step 2: Cyclization with Hydrazine Derivative step1->step2 step3 Step 3: Functional Group Interconversion step2->step3 product 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol step3->product

Caption: Proposed synthetic workflow for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol.

Library Synthesis Strategy: A Multi-pronged Approach

The presence of the C4-amino group is the primary handle for diversification. Two powerful and complementary synthetic strategies for library construction are detailed below: Buchwald-Hartwig amination for focused libraries and the Ugi four-component reaction for rapid, high-diversity libraries.

Protocol 1: Focused Library Synthesis via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a robust and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[12][13][14] This methodology is ideal for coupling the primary amino group of our building block with a diverse set of aryl and heteroaryl halides, allowing for systematic exploration of the chemical space around the pyrazole core.[15]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

  • Reaction Setup: In a dry, argon-flushed reaction vessel, combine 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.0 equiv.), the desired aryl or heteroaryl halide (1.1 equiv.), a suitable palladium precatalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, RuPhos, 4-10 mol%).

  • Solvent and Base: Add a dry, degassed solvent (e.g., toluene, dioxane, or THF) and a base (e.g., NaOt-Bu, K₂CO₃, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Reaction Execution: Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired C4-aminated pyrazole derivative.

ParameterConditionRationale
Catalyst Pd₂(dba)₃ / Phosphine LigandProvides a versatile and efficient catalytic system for C-N bond formation.[16]
Base NaOt-Bu, K₂CO₃, Cs₂CO₃Essential for the catalytic cycle; the choice of base can significantly impact reaction efficiency.
Solvent Toluene, Dioxane, THFAnhydrous and degassed conditions are crucial to prevent catalyst deactivation.
Temperature 80-120 °CSufficient thermal energy is typically required to drive the reaction to completion.

Table 1: Key Parameters for Buchwald-Hartwig Amination.

Buchwald_Hartwig_Workflow start 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol reaction Buchwald-Hartwig Amination start->reaction reagents Aryl/Heteroaryl Halide Pd Catalyst, Ligand, Base reagents->reaction product C4-Arylated/Heteroarylated Pyrazole Library reaction->product

Caption: Workflow for focused library synthesis via Buchwald-Hartwig amination.

Protocol 2: Diversity-Oriented Synthesis via the Ugi Four-Component Reaction

The Ugi four-component reaction (Ugi-4CR) is a powerful tool in combinatorial chemistry for the rapid generation of complex molecules from simple starting materials.[17][18] By utilizing the primary amino group of our building block, a diverse library of α-acetamidocarboxamides can be synthesized in a single step.

Experimental Protocol: General Procedure for the Ugi Four-Component Reaction

  • Reaction Setup: In a reaction vial, dissolve 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.0 equiv.) in a suitable solvent, typically methanol or trifluoroethanol.

  • Addition of Components: To the stirred solution, add an aldehyde or ketone (1.0 equiv.), followed by a carboxylic acid (1.0 equiv.), and finally an isocyanide (1.0 equiv.).

  • Reaction Execution: Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by LC-MS.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can often be purified by direct precipitation, recrystallization, or by preparative high-performance liquid chromatography (HPLC).

ComponentDiversity InputRationale
Amine 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-olThe core scaffold for the library.
Aldehyde/Ketone Diverse library of commercially available aldehydes and ketonesIntroduces the first point of diversity (R¹).
Carboxylic Acid Diverse library of commercially available carboxylic acidsIntroduces the second point of diversity (R²).
Isocyanide Diverse library of commercially available isocyanidesIntroduces the third point of diversity (R³).[19]

Table 2: Components for the Ugi Four-Component Reaction.

Ugi_Reaction_Workflow amine 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol reaction Ugi Four-Component Reaction amine->reaction aldehyde Aldehyde/Ketone (R¹CHO) aldehyde->reaction acid Carboxylic Acid (R²COOH) acid->reaction isocyanide Isocyanide (R³NC) isocyanide->reaction product Diverse α-Acetamidocarboxamide Pyrazole Library reaction->product

Caption: Workflow for diversity-oriented synthesis via the Ugi-4CR.

Characterization of the Pyrazole Library

Thorough characterization of the synthesized library is essential to confirm the identity, purity, and structural integrity of each compound. A combination of spectroscopic and spectrometric techniques should be employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for structural elucidation of the pyrazole core and the newly introduced substituents.[20][21][22]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and exact mass of each library member.

  • High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of each compound in the library.

TechniquePurposeKey Observables
¹H NMR Structural ElucidationChemical shifts and coupling constants of protons on the pyrazole ring and substituents.
¹³C NMR Carbon Skeleton ConfirmationChemical shifts of carbons in the pyrazole core and appended groups.[23]
HRMS Molecular Formula ConfirmationExact mass measurement to confirm elemental composition.
HPLC Purity AssessmentPeak area integration to determine the purity of each compound.

Table 3: Analytical Techniques for Library Characterization.

Conclusion

The strategic incorporation of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol into pyrazole-based compound libraries offers a powerful approach for the discovery of novel bioactive molecules. The multi-faceted nature of this building block, combined with robust and efficient synthetic methodologies such as the Buchwald-Hartwig amination and the Ugi four-component reaction, enables the creation of both focused and highly diverse libraries. The detailed protocols and strategic considerations outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to leverage the full potential of the pyrazole scaffold in their quest for next-generation therapeutics.

References

  • (PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. (2026, February 11).
  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry. (2023, November 7).
  • Pyrazole: an emerging privileged scaffold in drug discovery - PMC - NIH. (2023, November 7).
  • Pyrazole Scaffold: A Remarkable Tool in Drug Development. (2022, October 26).
  • Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. (2024, September 25).
  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (2022, November 23).
  • An In-depth Technical Guide to the Discovery and Synthesis of Novel Pyrazole Compounds - Benchchem. (n.d.).
  • Amino-Pyrazoles in Medicinal Chemistry: A Review - MDPI. (2023, April 25).
  • Diversity-Oriented Synthesis of Spiropentadiene Pyrazolones and 1H-Oxepino[2,3-c]pyrazoles from Doubly Conjugated Pyrazolones via Intramolecular Wittig Reaction | Organic Letters - ACS Publications - ACS.org. (2020, June 9).
  • Efficient Solution Phase Combinatorial Access to a Library of Pyrazole- and Triazole-Containing Compounds - ACS Publications. (2003, June 4).
  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.).
  • Diversity-oriented synthesis of highly-functionalized amino-pyrazoles as pharmaceutically relevant compounds - IRIS. (n.d.).
  • Design and synthesis of two pyrazole libraries based on o-hydroxyacetophenones. (n.d.).
  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2025, March 4).
  • Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.).
  • Diversity-Oriented Synthesis of Spiropentadiene Pyrazolones and 1 H-Oxepino[2,3- c]pyrazoles from Doubly Conjugated Pyrazolones via Intramolecular Wittig Reaction - National Taiwan Normal University. (2020, June 19).
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. (2025, December 18).
  • Chemistry and biomedical relevance of pyrazole derivatives: An integrated review - EPJ Web of Conferences. (n.d.).
  • Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. (n.d.).
  • pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review - IJNRD. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (n.d.).
  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (n.d.).
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC. (n.d.).
  • Ugi Multicomponent Reaction Based Synthesis of Medium-Sized Rings | Organic Letters. (2017, October 30).
  • Highly regioselective and diastereoselective synthesis of novel pyrazinoindolones via a base-mediated Ugi-N-alkylation sequence - PMC. (n.d.).
  • Synthesis of a small library containing substituted pyrazoles - ResearchGate. (2025, August 7).
  • Combining the Ugi-azide multicomponent reaction and rhodium(III)-catalyzed annulation for the synthesis of tetrazole-isoquinolone/pyridone hybrids - Beilstein Journals. (2019, October 16).
  • A Unified Continuous Flow Assembly Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines - DSpace@MIT. (n.d.).
  • Technical Support Center: Spectroscopic Analysis of Pyrazoles - Benchchem. (n.d.).
  • Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times - ResearchGate. (2025, December 12).
  • A Novel and Efficient Five-Component Synthesis of Pyrazole Based Pyrido[2,3-d]pyrimidine-diones in Water - MDPI. (2016, April 1).
  • Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - MDPI. (2024, October 24).
  • Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions | Chemical Reviews - ACS Publications. (2025, June 6).
  • A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination | The Journal of Organic Chemistry - ACS Publications. (2017, February 28).
  • 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol -. (n.d.).
  • (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020, August 23).
  • Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative - PMC. (n.d.).
  • Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC. (n.d.).
  • Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). HCl, hydrochloric acid - ResearchGate. (n.d.).
  • Synthesis of Some New Pyrazoles - DergiPark. (n.d.).
  • 1206640-59-6 | 1-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-2-ol | ChemScene. (n.d.).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis Optimization for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Welcome to the Process Chemistry Technical Support Hub. This guide is designed for research scientists and drug development professionals scaling up the synthesis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol , a cr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Hub. This guide is designed for research scientists and drug development professionals scaling up the synthesis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol , a critical heterocyclic building block often utilized in the development of Tyk2 and LRRK2 kinase inhibitors.

Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and self-validating protocols to maximize your reaction yields across the three-step synthetic route.

Part 1: Synthesis Workflow & Mechanism

The synthesis of this sterically hindered pyrazole derivative requires precise control over chemoselectivity and nucleophilic substitution. The optimized route consists of:

  • N -Alkylation of 4-nitro-1H-pyrazole with a tertiary bromide.

  • Chemoselective Ester Reduction in the presence of an aromatic nitro group.

  • Catalytic Hydrogenation of the nitro group to the final amine.

SynthesisRoute SM 4-Nitro-1H-pyrazole + Ethyl 2-bromo- 2-methylpropanoate Step1 Step 1: Alkylation Cs2CO3, DMF SM->Step1 Int1 Ethyl 2-methyl-2-(4-nitro- 1H-pyrazol-1-yl)propanoate Step1->Int1 Step2 Step 2: Reduction NaBH4, LiCl Int1->Step2 Int2 2-methyl-2-(4-nitro-1H- pyrazol-1-yl)propan-1-ol Step2->Int2 Step3 Step 3: Hydrogenation H2, Pd/C, AcOH Int2->Step3 Product 2-(4-amino-1H-pyrazol-1-yl)- 2-methylpropan-1-ol Step3->Product

Workflow for the 3-step synthesis of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol.

Part 2: Troubleshooting FAQs

Q1: My Step 1 alkylation yield is stuck below 30%, and NMR shows a large amount of ethyl methacrylate byproduct. How do I fix this?

The Causality: You are attempting an SN​2 substitution on a sterically hindered tertiary carbon (ethyl 2-bromo-2-methylpropanoate). When using standard hard bases like K2​CO3​ or NaOtBu , the base acts on the β -hydrogens of the bromide, driving a competing E2 elimination that generates ethyl methacrylate as a dead-end byproduct. The Solution: Switch your base to Cesium Carbonate ( Cs2​CO3​ ) in DMF[1]. The larger ionic radius of the cesium cation creates the "cesium effect," which highly dissociates the pyrazolide anion, increasing its nucleophilicity. This favors the desired SN​2 pathway over E2 elimination, pushing yields above 80%.

Q2: During the Step 2 ester reduction, I am observing a complex mixture of byproducts and the loss of the nitro group. What is the optimal reducing agent?

The Causality: Aliphatic esters typically require strong hydride donors like LiAlH4​ for reduction. However, LiAlH4​ is not chemoselective; it will rapidly attack the aromatic nitro group, reducing it to azo, azoxy, or hydroxylamine oligomers. The Solution: Utilize a NaBH4​/LiCl system in an Ethanol/THF solvent mixture[2]. While NaBH4​ alone cannot reduce esters, the addition of stoichiometric LiCl generates Lithium Borohydride ( LiBH4​ ) in situ. This species is electrophilic enough to efficiently reduce the ester to the primary alcohol while remaining completely inert toward the nitro group.

Q3: My final catalytic hydrogenation (Pd/C) stalls at ~50% conversion. How can I drive the nitro reduction to completion?

The Causality: The product, 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol, contains an electron-rich 4-aminopyrazole moiety. This motif acts as a strong Lewis base and chelator, which strongly adsorbs onto the palladium surface and poisons the catalyst, preventing further hydrogen activation[3]. The Solution: Run the hydrogenation in a slightly acidic medium. Adding 1.0 equivalent of Acetic Acid ( AcOH ) protonates the newly formed amine in situ, preventing it from coordinating to the palladium catalyst and allowing the reaction to reach >99% conversion.

Part 3: Quantitative Optimization Data

The following table summarizes the causal impact of the optimized parameters on reaction efficiency.

Synthesis StepStandard ConditionOptimized ConditionPrimary Byproduct MitigatedYield Increase
1. Alkylation K2​CO3​ , DMF, 80 °C Cs2​CO3​ , DMF, 60 °CEthyl methacrylate ( E2 elimination)28% 82%
2. Ester Reduction LiAlH4​ , THF, 0 °C NaBH4​ / LiCl , EtOH/THFAzoxy/Azo oligomers (Nitro reduction)15% 89%
3. Nitro Reduction H2​ (balloon), Pd/C, MeOH H2​ (balloon), Pd/C, MeOH, 1 eq AcOH Stalled starting material (Catalyst poisoning)52% 98%

Part 4: Standardized Step-by-Step Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-line analytical checks (LCMS/TLC) match the expected parameters.

Protocol A: Synthesis of Ethyl 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propanoate
  • Charge Reactor: To a dry round-bottom flask, add 4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (10 mL/g).

  • Base Addition: Add Cs2​CO3​ (1.5 eq). Stir at room temperature for 15 minutes to generate the pyrazolide anion (solution will turn light yellow).

  • Alkylation: Dropwise add ethyl 2-bromo-2-methylpropanoate (1.2 eq).

  • Heating: Heat the reaction mixture to 60 °C for 16 hours.

  • Validation Check: Sample the reaction for LCMS. The starting material ( m/z 112) should be consumed. The desired product will show [M+H]+=228 .

  • Workup: Quench with water, extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove DMF), dry over Na2​SO4​ , and concentrate.

Protocol B: Chemoselective Reduction to 2-methyl-2-(4-nitro-1H-pyrazol-1-yl)propan-1-ol
  • Charge Reactor: Dissolve the ester intermediate from Protocol A (1.0 eq) in a 1:1 mixture of anhydrous THF and absolute Ethanol (8 mL/g).

  • Salt Addition: Add anhydrous LiCl (3.0 eq) and stir until fully dissolved.

  • Reduction: Cool the flask to 0 °C. Add NaBH4​ (3.0 eq) in small portions to manage hydrogen evolution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Validation Check: Check TLC (Hexanes:EtOAc 1:1, UV active). The ester ( Rf​≈0.7 ) should be replaced by a more polar spot ( Rf​≈0.3 ). LCMS must show [M+H]+=186 .

  • Workup: Carefully quench with saturated aqueous NH4​Cl at 0 °C. Extract with EtOAc, wash with brine, dry over MgSO4​ , and concentrate to yield the alcohol.

Protocol C: Catalytic Hydrogenation to Final Product
  • Charge Reactor: Dissolve the nitro-alcohol intermediate from Protocol B (1.0 eq) in Methanol (10 mL/g).

  • Acidic Modifier: Add Acetic Acid (1.0 eq) to the solution to prevent catalyst poisoning.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C (10 wt% relative to substrate).

  • Hydrogenation: Purge the flask with vacuum/ H2​ three times. Maintain under an H2​ balloon at room temperature for 4-6 hours.

  • Validation Check: Sample for LCMS. The nitro compound ( m/z 186) must be fully consumed. The final product will show [M+H]+=156 .

  • Workup: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the pad thoroughly with Methanol. Concentrate the filtrate. If the free base is required, neutralize the acetate salt by passing through a basic alumina plug or partitioning with saturated NaHCO3​ and extracting with 10% MeOH/DCM.

Part 5: References

  • PROCESS FOR MAKING BENZOXAZEPIN COMPOUNDS - EP 3404032 B1 European Patent Office / Googleapis.com

  • A simple reduction of methyl aromatic esters to alcohols using sodium borohydride-methanol system ResearchGate

  • Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs and their Intermediates ResearchGate / Wiley

Sources

Optimization

Technical Support Center: Purification and Crystallization of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(4-amino-1H-pyrazol-1-yl...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol .

This molecule is a critical, highly functionalized intermediate frequently utilized in the synthesis of Tyk2 [1] and LRRK2 [2] kinase inhibitors. It presents two primary handling challenges: the extreme oxidative lability of the 4-aminopyrazole core [3], and a strong propensity to "oil out" (form a supercooled syrup) rather than crystallize, driven by the competing hydrogen-bond networks of its primary amine and primary alcohol groups.

This guide provides field-proven, self-validating protocols to ensure high-yield recovery and structural integrity of your intermediate.

Part 1: Isolation and Crystallization Workflow

G A Crude Reaction Mixture (Post-Nitro Reduction) B Inert Filtration (Argon Blanket) Remove Pd/C Catalyst A->B C Concentration under Vacuum (Bath T < 40°C) B->C D Free Base Isolation (High Risk of Oiling Out) C->D E Salt Formation (Add HCl in iPrOH / EtOAc) D->E Recommended Pathway F Controlled Cooling & Seeding (0°C to -10°C) E->F G Pure Hydrochloride Salt (Stable, Crystalline Solid) F->G

Caption: Recommended workflow for the isolation and crystallization of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol.

Part 2: Troubleshooting & FAQs

Q1: My crude mixture turns dark red or purple during solvent removal. What is happening, and how do I prevent it? A1: This is a classic symptom of rapid radical-mediated air oxidation. The electron-donating nature of the C4-amino group significantly lowers the oxidation potential of the pyrazole ring. When exposed to oxygen—especially during the high surface-area conditions of rotary evaporation—the molecule rapidly oxidizes into highly colored azo or azoxy oligomers [3].

  • Causality: Transition metals (like trace Pd from your reduction step) catalyze this oxidative degradation in the presence of O2​ .

  • Solution: You must treat this intermediate with the same care as an organometallic reagent. Perform all catalyst filtrations using a reverse-filtration technique under a strict argon or nitrogen blanket. Degas your extraction solvents (sparge with N2​ for 15 minutes) and never allow the rotary evaporator bath to exceed 40 °C.

Q2: I am trying to crystallize the free base, but it consistently "oils out" into a viscous syrup. How can I induce nucleation? A2: The free base of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol possesses a primary amine ( −NH2​ ) and a primary alcohol ( −OH ). This creates a highly dynamic, unstructured intermolecular hydrogen-bonding network. When combined with the steric bulk of the gem-dimethyl group, the molecule struggles to achieve the ordered lattice packing required for crystal nucleation, resulting in a supercooled liquid state.

  • Causality: Competing H-bond donor/acceptor sites and high conformational flexibility prevent thermodynamic lattice formation.

  • Solution: The most robust method is to bypass free base crystallization entirely by converting the molecule to a salt (e.g., Hydrochloride). Protonating the 4-amino group restricts its hydrogen-bonding geometry and introduces strong ionic interactions that thermodynamically drive crystal lattice formation [1]. If the free base must be isolated, you must use a highly non-polar anti-solvent (like heptane) titrated very slowly into a concentrated ethyl acetate solution, accompanied by aggressive mechanical scratching and seeding.

Q3: How do I ensure I don't have N1/N2 regioisomers from the initial alkylation step carrying over into my final product? A3: The precursor, 4-nitro-1H-pyrazole, is a symmetric tautomer. Alkylation with ethyl 2-bromo-2-methylpropanoate at either nitrogen yields the exact same N1-alkylated product [2]. Therefore, regioisomerism is not the issue. If you are seeing multiple peaks in your LC-MS, you are likely observing over-alkylation (e.g., O-alkylation of the alcohol if the ester was reduced prior to nitro reduction, or N,N-dialkylation). Ensure strict stoichiometric control of your alkylating agent (1.05 equivalents) and use a mild base like K2​CO3​ to prevent over-reaction.

Part 3: Quantitative Data & Solvent Selection

To optimize your purification, refer to the following solvent behavior matrix. Salt formation is strongly recommended for long-term storage and purity.

Solvent SystemRatio (v/v)Free Base BehaviorHydrochloride Salt BehaviorRecommended Application
EtOAc / Heptane 1:2Oils out (Syrup)Amorphous solidFlash chromatography of free base
Isopropanol (iPrOH) 100%Highly solubleSoluble at reflux, crystallizes at 0°CIdeal for HCl salt recrystallization
MTBE / MeOH 9:1Gummy solidFine crystalline needlesAlternative salt crystallization
DCM / MeOH 95:5SolubleSolubleLoading solvent for silica gel
Water 100%Highly solubleHighly solubleAvoid (Results in severe product loss)

Part 4: Step-by-Step Methodologies

Protocol A: Synthesis and Crystallization of the Hydrochloride Salt (Recommended)

This protocol assumes you are starting from the crude ethanolic solution post-Pd/C catalytic hydrogenation of the nitro precursor [2].

  • Inert Filtration: Purge a Celite pad with Argon. Filter the crude hydrogenation mixture through the Celite pad to remove Pd/C, collecting the filtrate in an Argon-flushed receiving flask. Wash the pad with degassed ethanol (2 x 20 mL).

  • Temperature-Controlled Concentration: Concentrate the filtrate under reduced pressure. Critical: Maintain the water bath temperature at 35 °C to prevent thermal degradation and oxidation. Yields a viscous, pale-yellow oil.

  • Solvent Exchange: Dissolve the crude oil in anhydrous Isopropanol (iPrOH) (approx. 5 volumes relative to crude mass).

  • Salt Formation: Cool the solution to 0 °C in an ice bath under Argon. Dropwise, add 1.1 equivalents of HCl (e.g., 4M HCl in dioxane or 5-6M HCl in iPrOH). Stir for 30 minutes. The solution will initially darken slightly, followed by the precipitation of a white/off-white solid.

  • Crystallization & Isolation: Add Methyl tert-butyl ether (MTBE) (2 volumes) slowly as an anti-solvent to drive complete precipitation. Stir at 0 °C for 1 hour. Filter the solid under a nitrogen blanket, wash with cold MTBE, and dry under high vacuum at room temperature.

Protocol B: Free Base Isolation via Anti-Solvent Titration

Use this only if the free base is strictly required for the immediate downstream coupling reaction.

  • Preparation: Dissolve the crude, degassed free base oil in a minimum amount of Ethyl Acetate (EtOAc) (approx. 2 volumes).

  • Anti-Solvent Addition: Vigorously stir the solution at room temperature. Slowly add Heptane dropwise. Stop adding Heptane the moment the solution becomes persistently cloudy (cloud point).

  • Nucleation: Add a seed crystal of the free base (if available) and aggressively scratch the inside of the glass flask with a glass stirring rod to induce nucleation.

  • Maturation: Once a slurry forms, slowly add an additional 2 volumes of Heptane. Cool the mixture to -10 °C overnight. Filter rapidly and use immediately, as the free base will degrade upon prolonged storage in air.

References

  • Heterocyclic compound WIPO / Google P
  • Process for the preparation of pyrimidinyl-4-aminopyrazole compounds USPTO / Google P
  • Metal Hydride? NO Protection, NO Problem and NO-Where to Hide Scientific Update[Link]

Troubleshooting

troubleshooting low solubility of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol during synthesis

Overview: The Solubility Challenge When synthesizing complex pharmaceutical intermediates—such as Tyk2 kinase inhibitors[1]—researchers frequently utilize 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol as a core buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview: The Solubility Challenge

When synthesizing complex pharmaceutical intermediates—such as Tyk2 kinase inhibitors[1]—researchers frequently utilize 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol as a core building block. However, a pervasive issue encountered during scale-up and derivatization is its exceptionally poor solubility in standard organic solvents. This guide provides field-proven strategies to overcome these bottlenecks.

Mechanistic Root Cause Analysis

As a Senior Application Scientist, I frequently see workflows stall because researchers treat this molecule like a standard aliphatic amine. To troubleshoot effectively, you must account for its specific structural thermodynamics.

The molecule possesses three potent functional groups:

  • Primary Amine (-NH₂): Strong hydrogen bond donor and acceptor.

  • Primary Alcohol (-OH): Strong hydrogen bond donor and acceptor.

  • Pyrazole Core: Amphoteric (N1 is substituted, but N2 acts as an acceptor, and the ring system participates in strong dipole-dipole interactions).

The Causality of Insolubility: In the solid state, these moieties engage in a dense, 3-dimensional intermolecular hydrogen-bonding network. The primary alcohol and the pyrazole nitrogen act as a complementary donor-acceptor pair, forming a rigid supramolecular lattice. As documented in structural studies of 4-amino-1H-pyrazole derivatives, this network is directly responsible for the high lattice energy and resulting insolubility in non-polar or moderately polar solvents like dichloromethane (DCM), tetrahydrofuran (THF), or toluene[2]. The gem-dimethyl group provides some steric bulk, but it is insufficient to disrupt the dominant polar lattice interactions. To solubilize this compound, you must either chemically mask these hydrogen-bond donors or use a solvent capable of out-competing the lattice energy[3].

Workflow Start Insoluble Pyrazole Intermediate Decision Can the route accommodate protecting groups? Start->Decision Yes Yes: Early-Stage Modification Decision->Yes Preferred No No: Late-Stage Optimization Decision->No Direct Use TBS O-Protection (TBSCl) Increases Lipophilicity Yes->TBS Solvent Switch to DMF/NMP + DIPEA No->Solvent Coupling Standard Amide Coupling (e.g., HATU, DCM) TBS->Coupling CouplingPolar Polar Amide Coupling (e.g., T3P, EtOAc/DMF) Solvent->CouplingPolar

Logical workflow for troubleshooting aminopyrazole solubility during synthesis.

Frequently Asked Questions (FAQs)

Q1: I am attempting an amide coupling at the 4-amino position, but the starting material is entirely insoluble in DCM and THF. How can I force it into solution? A: Do not rely on ethereal or halogenated solvents for the unprotected intermediate. You must switch to strongly polar aprotic solvents such as anhydrous N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), or Dimethyl sulfoxide (DMSO). The high dielectric constants of these solvents disrupt the intermolecular lattice. Adding 1.5–2.0 equivalents of a tertiary amine base (e.g., DIPEA) prevents protonation of the pyrazole core, further aiding dissolution. For couplings, reagents like HATU or T3P perform excellently in these polar media[4].

Q2: Even in DMF, my reaction yields are low due to competing side reactions (e.g., O-acylation). What is the best structural workaround? A: You must temporarily mask the hydrogen-bond donors. The most effective strategy is the orthogonal protection of the primary alcohol. By converting the -OH to a tert-butyldimethylsilyl (TBS) ether, you eliminate a key hydrogen-bond donor and introduce a bulky, lipophilic group. This dramatically increases solubility in standard organic solvents (DCM, EtOAc) and strictly directs electrophiles to the 4-amino position.

Q3: How do I purify the unprotected compound or its derivatives? It streaks heavily on normal-phase silica gel. A: The high polarity and basicity of the aminopyrazole cause severe tailing on unmodified silica. Switch to reverse-phase chromatography (C18) using a gradient of Water/Acetonitrile modified with 0.1% Trifluoroacetic acid (TFA). If normal-phase must be used, pre-treat the silica with 1% triethylamine (TEA) and use a highly polar eluent system such as DCM/MeOH/NH₄OH (e.g., 90:9:1).

Quantitative Data: Solubility & Protection Strategies

Table 1: Solvent Selection Guide for Unprotected 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Solvent ClassExample SolventsDielectric Constant (ε)Estimated SolubilityApplication Recommendation
Non-Polar / HalogenatedToluene, DCM2.4 – 8.9Very Low (< 1 mg/mL)Avoid. Will result in heterogeneous suspensions.
EtherealTHF, 1,4-Dioxane2.2 – 7.5Low (1 - 5 mg/mL)Not recommended for direct couplings.
Polar ProticMeOH, EtOH24.3 – 32.7Moderate (10 - 30 mg/mL)Useful for crystallizations or salt formations.
Polar AproticDMF, NMP, DMSO36.7 – 46.7High (> 50 mg/mL)Optimal. Use for amide couplings and SNAr reactions.

Table 2: Impact of Protecting Groups on Physicochemical Properties

DerivativeH-Bond DonorsLipophilicity (LogP trend)Preferred SolventsDownstream Reactivity
Unprotected (Free Base)3LowestDMF, DMSO, Water (as salt)Prone to O-acylation side reactions.
O-TBS Protected2HighDCM, THF, EtOAcClean N-acylation at the 4-amino position.
N-Boc Protected2ModerateDCM, EtOAc, AlcoholsAllows selective oxidation or modification of the -OH.

Step-by-Step Experimental Protocols

Protocol A: O-Silylation (TBS Protection) to Enhance Solubility

This protocol converts the highly insoluble free base into a highly lipophilic, DCM-soluble intermediate, validating the structural causality of the insolubility.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere (N₂), suspend 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.0 eq) in anhydrous DMF (0.2 M concentration). Note: The suspension will be cloudy.

  • Base Addition: Add Imidazole (2.5 eq). Stir for 10 minutes at room temperature. The mixture may slightly clarify as the base disrupts some hydrogen bonding.

  • Silylation: Cool the mixture to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBSCl) (1.1 eq) portion-wise over 5 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

    • Self-Validation Check: The reaction mixture will become completely homogeneous as the lipophilic product forms.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer three times with EtOAc. Wash the combined organic layers with brine (5x) to remove residual DMF.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Verification: Confirm protection via ¹H-NMR (CDCl₃). Look for the appearance of a sharp singlet at ~0.90 ppm (9H, t-butyl) and ~0.05 ppm (6H, dimethyl), and verify solubility in DCM.

Protocol B: Direct Amide Coupling in Polar Aprotic Media

Use this protocol if protecting groups cannot be accommodated in your synthetic route.

  • Activation: In a dry flask, dissolve the desired carboxylic acid (1.1 eq) in anhydrous DMF (0.15 M). Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to form the active ester.

  • Substrate Addition: Add the unprotected 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.0 eq) directly to the activated ester solution.

  • Dissolution & Reaction: Stir the reaction at 40 °C. The elevated temperature and high dielectric constant of DMF, combined with the DIPEA, will force the pyrazole into solution. Monitor via LC-MS.

  • Isolation: Once the starting material is consumed (typically 2–4 hours), cool to room temperature. Dilute with a large excess of Water to precipitate the product. If the product does not precipitate, extract with a highly polar organic mixture (e.g., EtOAc/THF 4:1).

References

  • Title: WO2015016206A1 - Heterocyclic compound - Google Patents Source: Google Patents URL
  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL
  • Title: Cu(II) bifunctional (N,O,O')
  • Title: Discovery and Early Clinical Development of an Inhibitor of 5-Lipoxygenase Activating Protein (AZD5718)

Sources

Optimization

resolving steric hindrance in 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol reactions

Welcome to the Technical Support Center for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol . As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and steric challenges inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol . As a Senior Application Scientist, I have designed this guide to address the specific chemoselective and steric challenges inherent to this bifunctional building block.

This molecule features an electron-rich heteroaromatic 4-amino group and a highly hindered primary alcohol attached to a quaternary carbon. Understanding the causality behind its reactivity—specifically the neopentyl-like steric bulk at the N1 position—is critical for designing self-validating experimental protocols.

Quantitative Data: Steric Hindrance & Reactivity Metrics

To understand why standard protocols fail on this substrate, we must first quantify the thermodynamic and kinetic barriers introduced by its structure. The table below summarizes the comparative reaction metrics.

Reaction TypeSubstrate ComparisonRelative Rate / YieldPrimary Causality
SN2 Substitution n-Propanol vs. Neopentyl-like OH 1:10−5 β -branching completely obstructs the nucleophilic backside attack trajectory[1].
Fischer Esterification Standard Primary OH vs. Neopentyl OH>90% vs. <10%Steric congestion around the hydroxyl hinders protonation and the formation of the tetrahedral intermediate[2].
Buchwald-Hartwig 4-Aminopyrazole + Amine (No β -H)85–95% YieldStable Pd-intermediate allows efficient reductive elimination[3].
Buchwald-Hartwig 4-Aminopyrazole + Amine (With β -H)<30% YieldRapid β -hydride elimination outcompetes the desired C-N bond formation[3].

Troubleshooting FAQs

Q1: Why are my O-alkylation and Fischer esterification reactions failing or yielding trace amounts of product?

The Causality: The hydroxyl group in 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol is adjacent to a quaternary carbon (the gem-dimethyl group). This makes it a neopentyl alcohol derivative. The bulky methyl groups at the β -position elevate the activation energy barrier for SN2 processes, rendering nucleophilic substitution approximately 105 times slower than unhindered primary alcohols[1][2]. In Fischer esterification, the steric bulk prevents the incoming carboxylic acid from forming the necessary tetrahedral intermediate. The Solution: Abandon SN2 and Fischer esterification pathways. For O-acylation, you must use highly activated electrophiles (e.g., acid chlorides) combined with a nucleophilic catalyst like DMAP, which generates a highly reactive acylpyridinium intermediate that forces the reaction forward[2].

Q2: How do I achieve chemoselective N-acylation without protecting the hydroxyl group?

The Causality: Fortunately, the extreme steric hindrance of the neopentyl alcohol works to your advantage here. The 4-amino group on the pyrazole ring is significantly more accessible. By strictly controlling the stoichiometry (1.05 equivalents of electrophile) and keeping the temperature low (0 °C), the kinetic preference for the heteroaromatic amine will dominate, leaving the sterically encumbered hydroxyl group untouched[4][5].

Q3: I am trying to use the 4-amino group in a Buchwald-Hartwig cross-coupling, but my catalyst is dying. What is happening?

The Causality: 4-aminopyrazoles are privileged scaffolds in medicinal chemistry, particularly for synthesizing Janus kinase (JAK) inhibitors[6][7]. However, coupling them can be difficult due to the coordination of the pyrazole nitrogens to the Palladium center, which poisons the catalyst. Furthermore, if your coupling partner contains β -hydrogens, β -hydride elimination will rapidly degrade your yield[3]. The Solution: Use a bulky, electron-rich phosphine ligand (like BrettPhos or Xantphos) to prevent off-target pyrazole coordination and accelerate reductive elimination. Microwave irradiation at 160 °C can also provide the thermodynamic push needed to overcome the activation barrier[3].

Logical Workflows & Mechanisms

Workflow Start 2-(4-amino-1H-pyrazol-1-yl) -2-methylpropan-1-ol N_Acyl Chemoselective N-Acylation (High Yield) Start->N_Acyl 1.0 eq AcCl, 0°C Kinetic Control O_Acyl Forced O-Acylation (Requires N-Protection) Start->O_Acyl DMAP, Acid Chloride, Heat Overcomes Steric Bulk B_H Buchwald-Hartwig Cross-Coupling Start->B_H Pd(dba)2, Bulky Ligand Microwave 160°C

Chemoselective divergence of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol workflows.

StericLogic Neo Neopentyl-like -CH2OH Group SN2 SN2 Substitution Neo->SN2 Blocked by β-methyls Ester Fischer Esterification Neo->Ester Sluggish Protonation Acyl Acyl Chloride + DMAP Neo->Acyl Favorable Acylium Attack

Mechanistic causality of neopentyl alcohol steric hindrance and resolution.

Validated Experimental Protocols

Protocol 1: Chemoselective N-Acylation (Kinetic Control)

This protocol selectively acylates the 4-amino group while preserving the sterically hindered neopentyl alcohol.

  • Preparation: Dissolve 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.0 equiv) and N,N-diisopropylethylamine (DIPEA) (1.2 equiv) in anhydrous dichloromethane (DCM) (0.1 M concentration) under an argon atmosphere.

  • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 15 minutes.

  • Electrophile Addition: Dissolve the desired acid chloride (1.05 equiv) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using a syringe pump. Note: Strict temperature control prevents the activation of the hindered hydroxyl group.

  • Monitoring & Quenching: Stir for 2 hours at 0 °C. Monitor via LC-MS. Once the starting material is consumed, quench with saturated aqueous NaHCO₃.

  • Workup: Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Buchwald-Hartwig Amination of the C4-Amine

This protocol utilizes microwave irradiation and bulky ligands to overcome catalyst poisoning and steric hindrance at the pyrazole core[3].

  • Catalyst Preparation: In an oven-dried microwave vial, combine the aryl halide (1.0 equiv), Pd(dba)₂ (5 mol%), and a bulky biarylphosphine ligand such as BrettPhos or Xantphos (10 mol%).

  • Substrate Addition: Add 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.2 equiv) and sodium tert-butoxide (NaOtBu) (2.0 equiv).

  • Degassing: Seal the vial, evacuate, and backfill with argon three times. Add anhydrous, degassed xylene or 1,4-dioxane to achieve a 0.2 M concentration.

  • Microwave Irradiation: Heat the mixture in a microwave reactor at 160 °C for 15–20 minutes. Note: Conventional heating requires >80 °C for 12–24 hours and often results in lower yields due to prolonged catalyst degradation.

  • Purification: Dilute with ethyl acetate, filter through a pad of Celite to remove palladium black, concentrate, and purify via reverse-phase preparative HPLC.

References

  • Neopentyl alcohol - Grokipedia. Grokipedia. Available at:[Link]

  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. National Center for Biotechnology Information (PMC). Available at:[Link]

  • US10980815B2 - Aminopyrimidinyl compounds.Google Patents.
  • The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Available at:[Link]

  • Pyrazol-1-yl-propanamides as SARD and Pan-Antagonists for the Treatment of Enzalutamide-Resistant Prostate Cancer. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Design and Synthesis of Highly Potent and Isoform Selective JNK3 Inhibitors: SAR Studies on Aminopyrazole Derivatives. National Center for Biotechnology Information (PMC). Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Derivatization of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective derivatization of 2-(4-amino-1H-py...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the chemoselective derivatization of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol .

This bifunctional scaffold presents a classic chemoselectivity challenge: differentiating between a heteroaryl primary amine and a primary aliphatic alcohol. By understanding the inherent steric and electronic properties of this molecule, we can rationally design self-validating protocols that eliminate side products such as over-acylation, regioisomer formation, and oxidation.

Mechanistic Reactivity Profile

To troubleshoot side products, we must first establish the causality behind the molecule's reactivity. The structure of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol dictates a highly skewed nucleophilic profile:

  • The Primary Alcohol is a Neopentyl System: The alcohol is attached to a carbon adjacent to a fully substituted quaternary center (C2, bearing two methyl groups and the pyrazole ring). This creates a neopentyl-type alcohol, which is notoriously unreactive due to severe steric hindrance[1]. It naturally resists acylation and alkylation unless forced[2].

  • The C4-Primary Amine is Highly Nucleophilic: The amino group situated at the 4-position of the electron-rich pyrazole ring is highly exposed and nucleophilic, making it the kinetically favored site for electrophilic attack[3].

ReactivityMap Molecule 2-(4-amino-1H-pyrazol-1-yl)- 2-methylpropan-1-ol Amine C4-Primary Amine (Highly Nucleophilic) Molecule->Amine Alcohol Primary Alcohol (Neopentyl-type, Hindered) Molecule->Alcohol N_Acyl Favored: N-Acylation / N-Alkylation (Fast & Kinetically Driven) Amine->N_Acyl O_Acyl Disfavored: O-Acylation (Sterically Blocked) Alcohol->O_Acyl

Fig 1. Inherent reactivity profile dictated by neopentyl steric hindrance and heteroaryl nucleophilicity.

Troubleshooting Guide & FAQs

Q1: I am observing significant N,O-bis-acylation when attempting a simple N-amide coupling. How do I stop this?

Causality: You are likely using 4-dimethylaminopyridine (DMAP) as a catalyst or an excess of a highly reactive acyl chloride. While the neopentyl alcohol naturally resists acylation, DMAP generates a hyper-reactive acylpyridinium intermediate. This intermediate is electrophilic enough to overcome the steric hindrance of the neopentyl alcohol, forcing an O-acylation event and breaking the natural chemoselectivity[4]. Solution: Omit DMAP entirely. Rely on the inherent nucleophilicity of the pyrazole amine. Use a mild base like N,N-diisopropylethylamine (DIPEA) and strictly control the stoichiometry of your acylating agent (1.05 equivalents).

Mechanism Acyl Acyl Chloride + DMAP Intermediate Acylpyridinium Ion (Hyper-Electrophilic) Acyl->Intermediate Fast Product O-Acylated Side Product (Overcomes Hindrance) Intermediate->Product Forces O-attack Substrate Neopentyl Alcohol (Sterically Hindered) Substrate->Product

Fig 2. Mechanistic bypass of neopentyl steric hindrance via DMAP-catalyzed acylpyridinium formation.

Q2: During N-acylation, I am seeing a side product with a mass corresponding to +2 acyl groups, but NMR shows the alcohol is untouched. What is this?

Causality: You are observing N,N-diacylation (imide formation). Heteroaryl amines like 4-aminopyrazoles can undergo a second acylation event if the reaction is pushed too hard with excess reagents[5]. The resulting amide still possesses a lone pair that can be deprotonated under basic conditions, leading to over-reaction. Solution: Switch from acyl chlorides to a carboxylic acid activated by a coupling reagent like HATU or EDC/HOBt. These form active esters that are reactive enough to acylate the primary amine but not the resulting amide.

Q3: I need to synthesize the O-alkylated ether derivative, but the pyrazole amine reacts first. How can I reverse this selectivity?

Causality: Because the amine is unhindered and highly nucleophilic compared to the neopentyl alcohol, direct O-alkylation is kinetically impossible without cross-reactivity. Solution: Implement an orthogonal protection strategy. Protect the primary amine with a tert-butyloxycarbonyl (Boc) group. Once the amine is masked, you can safely use strong conditions (e.g., NaH, alkyl iodide, heat) to deprotonate the neopentyl alcohol and drive the O-alkylation.

Quantitative Data Summary

The table below summarizes how different reagent systems influence the chemoselectivity of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol derivatization.

Reagent SystemBase / CatalystStoichiometryMajor ProductMinor Side Products
R-COClTEA, DMAP2.5 eqN,O-bis-acyl N,N,O-tris-acyl (Trace)
R-COClDIPEA (No DMAP)1.05 eqN-mono-acyl N,N-diacyl (5-10%)
R-COOH, HATUDIPEA1.05 eqN-mono-acyl None (Clean)
Alkyl Halide (R-X)NaH2.0 eqMessy Mixture N-alkyl, N,N-dialkyl, O-alkyl
1. Boc₂O 2. R-X, NaH1. THF 2. DMF1. 1.05 eq 2. 1.5 eqO-alkyl (N-Boc) None (Clean)

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring specific mass shifts via LCMS, you can confirm the mechanistic fidelity of the reaction in real-time. (Note: The exact mass of the starting material is 155.11 m/z [M+H]⁺ = 156.1).

Workflow Start Target Derivatization TargetN Target: N-Derivatization Start->TargetN TargetO Target: O-Derivatization Start->TargetO CondN Protocol A: HATU Coupling No DMAP, Mild Base (DIPEA) TargetN->CondN CondO1 Protocol B (Step 1): N-Protection (Boc2O, THF) TargetO->CondO1 ResultN Clean N-Product CondN->ResultN CondO2 Protocol B (Step 2): O-Alkylation (NaH, Alkyl Halide, DMF) CondO1->CondO2 ResultO Clean O-Product CondO2->ResultO

Fig 3. Decision matrix for achieving orthogonal N- vs. O-derivatization without cross-reactivity.

Protocol A: Chemoselective N-Acylation (DMAP-Free)

Purpose: To selectively form the N-amide without triggering neopentyl O-acylation or N,N-diacylation.

  • Preparation: Dissolve the carboxylic acid (1.05 eq) and HATU (1.05 eq) in anhydrous DMF (0.2 M) under a nitrogen atmosphere.

  • Activation: Add DIPEA (2.0 eq) and stir at room temperature for 15 minutes to pre-form the active ester.

  • Coupling: Add 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.0 eq) as a solid or dissolved in a minimal amount of DMF.

  • In-Process Control (IPC): Stir for 2 hours. Check by LCMS.

    • Validation Check: You should observe the[M+H]⁺ of the N-mono-acyl product. If you see a mass corresponding to[M+H + Acyl]⁺ (diacylation), your HATU stoichiometry was too high.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove DMF, dry over Na₂SO₄, and concentrate.

Protocol B: Orthogonal O-Alkylation via N-Boc Protection

Purpose: To bypass the kinetic preference of the amine and force reaction at the hindered neopentyl alcohol.

Step 1: N-Protection

  • Dissolve the starting material (1.0 eq) in THF (0.2 M).

  • Add Boc-anhydride (1.05 eq) dropwise. Stir at 40 °C for 4 hours. (No base is strictly required due to the nucleophilicity of the pyrazole amine, preventing O-Boc formation).

  • IPC Validation: LCMS should show complete conversion to [M+H]⁺ = 256.1.

  • Concentrate and briefly purify via silica plug.

Step 2: O-Alkylation

  • Dissolve the N-Boc intermediate in anhydrous DMF (0.1 M) and cool to 0 °C.

  • Add Sodium Hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise. Stir for 30 minutes to form the alkoxide.

  • Add the alkyl halide (1.5 eq) dropwise. Heat to 60 °C if necessary (neopentyl alcohols often require heat to overcome steric clash during the SN2 transition state).

  • IPC Validation: Monitor via LCMS for the desired O-alkylated mass.

  • Quench carefully with ice water, extract with EtOAc, and purify. The Boc group can subsequently be removed using 20% TFA in DCM.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Binding Affinity of Novel 4-Amino-1H-Pyrazole Analogs as Potential Janus Kinase (JAK) Inhibitors

Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Promise of the Pyrazole Scaffold in Kinase Inhibition

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with multiple, biologically important targets. The pyrazole ring system is a prominent member of this class, demonstrating a wide array of pharmacological activities.[1] Of particular note is the 4-amino-1H-pyrazole motif, which serves as a cornerstone for a multitude of potent protein kinase inhibitors.[2][3][4][5][6] This guide focuses on the potential of a novel chemical entity, 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol, and its rationally designed analogs as inhibitors of the Janus Kinase (JAK) family.

The JAK family—comprising JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2)—are non-receptor tyrosine kinases that are indispensable for cellular signaling.[7] They act as the primary signal transducers for a vast number of cytokine and growth factor receptors, initiating the celebrated JAK-STAT (Signal Transducer and Activator of Transcription) pathway.[8][][10] This pathway is a master regulator of hematopoiesis, immune response, and inflammation.[11] Consequently, aberrant or constitutive activation of JAK-STAT signaling is a key driver in the pathophysiology of numerous autoimmune disorders, myeloproliferative neoplasms, and cancers.[2][8][10] This makes the JAKs highly compelling targets for therapeutic intervention.

This guide presents a comparative analysis of the binding affinity of a lead compound, Lead-01 , and a series of its hypothetical analogs. We will explore the structure-activity relationships (SAR) that govern their interaction with key JAK isoforms and detail the rigorous experimental methodologies required to generate a comprehensive binding profile, providing a roadmap for researchers engaged in the discovery of novel kinase inhibitors.

Rational Design of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol Analogs

The foundation of a successful drug discovery campaign lies in systematic structural modification to optimize potency, selectivity, and pharmacokinetic properties. Starting with our lead compound, Lead-01 , we have designed a focused set of analogs to probe key interactions within the ATP-binding pocket of JAK kinases. The design rationale is rooted in established principles of kinase inhibitor SAR.[2][3][4]

Compound ID Structure Design Rationale
Lead-01 The core 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol structure. The 4-amino group is predicted to form crucial hydrogen bonds with the kinase hinge region.
Analog-A Modification of the propanol side chain. Replacing the hydroxyl group with a fluorine atom (Analog-A1) or a methoxy group (Analog-A2) explores the impact of altering hydrogen bonding capacity and lipophilicity in the solvent-exposed region of the active site.
Analog-B Substitution at the C5 position of the pyrazole ring. Introducing a small methyl group is designed to probe a small hydrophobic pocket near the hinge region, potentially enhancing binding affinity and selectivity.
Analog-C Appending a phenyl ring to the 4-amino group. This significant modification aims to occupy the larger hydrophobic region adjacent to the ATP-binding site, a common strategy to boost potency.

Comparative Binding Affinity Profile (Hypothetical Data)

The primary goal of the initial screening cascade is to determine the potency and selectivity of each analog against the target kinases. The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.

Compound ID JAK1 IC50 (nM) JAK2 IC50 (nM) JAK3 IC50 (nM) Selectivity Notes
Lead-01 150125250Modest, relatively non-selective JAK inhibitor.
Analog-A1 130110220Minor improvement in potency; similar profile to Lead-01.
Analog-A2 250280400Decreased potency, suggesting the hydroxyl is beneficial.
Analog-B 4530150Significant improvement in JAK1/2 potency over JAK3.
Analog-C 5320Potent pan-JAK inhibitor with high affinity for all isoforms.

Note: The data presented in this table is for illustrative purposes to guide the discussion of experimental methodologies and interpretation.

Methodologies for a Comprehensive Binding Affinity Assessment

A multi-faceted approach is essential to build a complete picture of a compound's interaction with its target. No single assay can provide all the necessary information. We employ a tiered strategy, moving from high-throughput biochemical screens to detailed biophysical characterization and finally to cellular target engagement.

Primary Screening: Biochemical Kinase Activity Assays

The first step is to determine if the compounds inhibit the catalytic activity of the kinase. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are the industry standard.[12] They quantify the amount of ADP produced during the phosphorylation reaction, with a decrease in signal indicating enzymatic inhibition. This method is highly sensitive, amenable to high-throughput screening, and provides the IC50 values shown in the table above.[13][14]

Biophysical Characterization: Unveiling the Mechanism of Binding

Once active compounds are identified, biophysical methods are employed to confirm direct binding and elucidate the kinetics and thermodynamics of the interaction.

  • Time-Resolved Fluorescence Energy Transfer (TR-FRET) : This is a robust, homogeneous assay for quantifying binding affinity in a competitive format.[15][16] It relies on the energy transfer between a donor fluorophore (e.g., on an antibody recognizing the kinase) and an acceptor fluorophore (a fluorescently-labeled tracer that binds to the ATP site). An unlabeled inhibitor will compete with the tracer, disrupting FRET and causing a measurable decrease in the signal. This provides a highly accurate measure of the inhibitor's binding affinity (Ki).

  • Surface Plasmon Resonance (SPR) : SPR technology provides real-time, label-free analysis of binding kinetics.[13] The kinase is immobilized on a sensor chip, and the analog is flowed over the surface. The binding event causes a change in the refractive index, which is measured. This technique yields the association rate (k_on), the dissociation rate (k_off), and the equilibrium dissociation constant (K_D), offering deeper insight into the compound's binding properties, such as residence time on the target.

  • Isothermal Titration Calorimetry (ITC) : Considered the gold standard for characterizing binding thermodynamics, ITC directly measures the heat released or absorbed during the binding event.[13] This single experiment provides the binding affinity (K_D), stoichiometry (n), and the change in enthalpy (ΔH) and entropy (ΔS), revealing the driving forces behind the interaction.

In-Cell Validation: Cellular Thermal Shift Assay (CETSA®)

A critical question in drug discovery is whether a compound engages its target within the complex environment of a living cell. CETSA provides a definitive answer. The principle is that a protein becomes more resistant to heat-induced unfolding and aggregation when a ligand is bound. In a CETSA experiment, cells are treated with the compound, heated, and then lysed. The amount of soluble target protein remaining is quantified (typically by Western blot), with a higher amount in treated cells indicating target engagement.

Key Experimental Protocols

Protocol 1: TR-FRET Competitive Binding Assay

This protocol describes a method to determine the binding affinity of the pyrazole analogs for a JAK kinase.

Materials:

  • Recombinant human JAK1, JAK2, or JAK3 protein.

  • Terbium (Tb)-conjugated anti-His antibody (or other suitable tag-specific antibody).

  • A fluorescently-labeled ATP-competitive tracer molecule.

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Test compounds (Lead-01 and analogs) serially diluted in DMSO.

  • 384-well low-volume microplates.

  • A plate reader capable of time-resolved fluorescence detection.

Procedure:

  • Reagent Preparation : Prepare solutions of the JAK kinase, Tb-antibody, and fluorescent tracer in Assay Buffer at 2X the final desired concentration.

  • Compound Plating : Dispense a small volume (e.g., 50 nL) of the serially diluted test compounds into the wells of the 384-well plate. Include DMSO-only wells for 'no inhibition' controls and a known potent inhibitor for 'maximum inhibition' controls.

  • Kinase/Antibody Addition : Add the 2X JAK kinase/Tb-antibody mixture to all wells and incubate for 60 minutes at room temperature to allow for antibody-kinase binding.

  • Tracer Addition & Reaction Initiation : Add the 2X fluorescent tracer solution to all wells to initiate the competitive binding reaction.

  • Incubation : Incubate the plate for 90-120 minutes at room temperature, protected from light, to allow the binding to reach equilibrium.

  • Data Acquisition : Read the plate on a TR-FRET-enabled plate reader, measuring emission at two wavelengths (one for the donor, one for the acceptor).

  • Data Analysis : Calculate the TR-FRET ratio. Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Analysis Compound Serial Dilution of Pyrazole Analog Plate Dispense Analog into 384-well Plate Compound->Plate Kinase_Ab Prepare Kinase + Tb-Antibody Mix Add_Kinase Add Kinase/Ab Mix Incubate Kinase_Ab->Add_Kinase Tracer Prepare Fluorescent Tracer Mix Add_Tracer Add Tracer Incubate to Equilibrium Tracer->Add_Tracer Plate->Add_Kinase Add_Kinase->Add_Tracer Reader Read TR-FRET Signal Add_Tracer->Reader Analysis Calculate IC50 Reader->Analysis

Caption: Workflow for a TR-FRET Competitive Binding Assay.

Signaling Pathway Context: The JAK-STAT Cascade

To fully appreciate the therapeutic potential of these pyrazole analogs, it is crucial to understand the signaling pathway they aim to modulate. The JAK-STAT pathway is a model of signaling efficiency.

  • Activation : A cytokine (e.g., an interleukin or interferon) binds to its specific receptor on the cell surface, causing the receptor chains to dimerize.

  • JAK Phosphorylation : This dimerization brings the receptor-associated JAKs into close proximity, allowing them to phosphorylate each other (autophosphorylation) on tyrosine residues, thereby activating their kinase function.

  • STAT Recruitment and Phosphorylation : The activated JAKs then phosphorylate tyrosine residues on the intracellular tails of the receptor, creating docking sites for STAT proteins. Once recruited, the STATs are themselves phosphorylated by the JAKs.

  • STAT Dimerization and Translocation : Phosphorylated STATs dissociate from the receptor and form homo- or heterodimers. This dimerization unmasks a nuclear localization signal.

  • Gene Transcription : The STAT dimer translocates into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, initiating their transcription. These genes are often involved in inflammation, immunity, and cell proliferation.[]

Our 4-amino-1H-pyrazole analogs are designed to function as ATP-competitive inhibitors, binding to the kinase domain (JH1) of the JAK proteins and preventing the phosphorylation events that are critical for signal propagation.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK 2. JAK Activation (Autophosphorylation) STAT STAT JAK->STAT 3. STAT Phosphorylation STAT_P p-STAT STAT_dimer p-STAT Dimer STAT_P->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Nuclear Translocation Gene Gene Transcription DNA->Gene 6. Transcription Cytokine Cytokine Cytokine->Receptor 1. Binding & Dimerization Inhibitor Pyrazole Analog (Inhibitor) Inhibitor->JAK INHIBITION

Caption: The JAK-STAT Signaling Pathway and Point of Inhibition.

Conclusion and Future Directions

This guide outlines a systematic approach to evaluating the comparative binding affinity of a novel series of 4-amino-1H-pyrazole analogs as potential JAK inhibitors. Through the rational design of a focused library and the application of a tiered experimental strategy—from high-throughput biochemical screening to detailed biophysical and cellular characterization—a comprehensive understanding of the structure-activity relationship can be achieved.

The hypothetical data presented herein illustrates a plausible outcome: small modifications to the lead compound can lead to significant gains in potency and shifts in selectivity (Analog-B), while larger additions can produce highly potent but less selective compounds (Analog-C). The described methodologies provide the robust, quantitative data necessary to make informed decisions and guide the next cycle of inhibitor design. Future work would focus on optimizing the most promising analogs for improved JAK isoform selectivity, cellular potency, and drug-like properties, with the ultimate goal of developing a novel therapeutic agent for JAK-mediated diseases.

References

  • Zhang, M., et al. (2016). Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Hatcher, J. M., et al. (2019). Synthesis and structure activity relationships of a series of 4-amino-1H-pyrazoles as covalent inhibitors of CDK14. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kim, B. H., et al. (2008). A small-molecule compound identified through a cell-based screening inhibits JAK/STAT pathway signaling in human cancer cells. Molecular Cancer Therapeutics. Available at: [Link]

  • St-Germain, J. R., et al. (2015). Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. Journal of the American Chemical Society. Available at: [Link]

  • Wang, F. F., et al. (2024). Small molecule drug discovery targeting the JAK-STAT pathway. ResearchGate. Available at: [Link]

  • St-Germain, J. R., et al. (2015). Kinase-Independent Small-Molecule Inhibition of JAK-STAT Signaling. PubMed Central. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]

  • Schröder, M., et al. (2021). Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays. STAR Protocols. Available at: [Link]

  • Celtarys. (2025). Biochemical assays for kinase activity detection. Celtarys. Available at: [Link]

  • Krumm, A., et al. (2020). Binding kinetics: high throughput assay for kinase inhibitors. BMG Labtech. Available at: [Link]

  • Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. Journal of Biological Chemistry. Available at: [Link]

  • Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38*. Semantic Scholar. Available at: [Link]

  • Kamenecka, T. M., et al. (2009). Structure-activity relationships and X-ray structures describing the selectivity of aminopyrazole inhibitors for c-Jun N-terminal kinase 3 (JNK3) over p38. PubMed. Available at: [Link]

  • Al-Salem, H. S., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. Molecules. Available at: [Link]

  • Gomaa, H. A. M., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules. Available at: [Link]

  • Ríos, M. C., & Portilla, J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Available at: [Link]

  • Brito, F. C. F., et al. (2020). Synthesis of 2-(4-((1-phenyl-1H-pyrazol-4-yl)methyl)piperazin-1-yl)ethan-1-ol (LQFM032). ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Organic Chemistry Portal. Available at: [Link]

  • Angelini, J., et al. (2020). JAK-Inhibitors for the Treatment of Rheumatoid Arthritis: A Focus on the Present and an Outlook on the Future. Frontiers in Pharmacology. Available at: [Link]

Sources

Comparative

A Comparative Guide to Amine Protecting Groups for 2-(4-Amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol

Introduction In the synthesis of complex pharmaceutical agents and other fine chemicals, the strategic use of protecting groups is a cornerstone of success. For molecules containing multiple reactive sites, such as 2-(4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the synthesis of complex pharmaceutical agents and other fine chemicals, the strategic use of protecting groups is a cornerstone of success. For molecules containing multiple reactive sites, such as 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol, the selective protection of the exocyclic amino group on the pyrazole ring is often a critical step to ensure chemoselectivity in subsequent transformations. The inherent nucleophilicity of the 4-amino group can interfere with reactions targeting other parts of the molecule, leading to undesired side products and reduced yields. This guide provides a comprehensive comparison of three widely used amine protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—for the protection of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol. Our analysis is grounded in established chemical principles and supported by experimental data from the literature to provide researchers, scientists, and drug development professionals with the insights needed to make informed decisions in their synthetic endeavors.

The choice of a protecting group is dictated by its stability to various reaction conditions and the ease and selectivity of its removal. An ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reactions, and readily cleaved without affecting other functional groups in the molecule. This principle of orthogonal protection is fundamental to efficient and elegant synthetic design.[1] This guide will delve into the practical aspects of using Boc, Cbz, and Fmoc groups, offering a comparative analysis of their performance in the context of the target molecule.

The Importance of Orthogonal Protection Strategy

The concept of orthogonality in protecting group chemistry is paramount, particularly in the synthesis of complex molecules with multiple functional groups.[2] An orthogonal set of protecting groups allows for the selective removal of one group in the presence of others by employing specific, non-interfering reaction conditions.[2] This enables a stepwise and controlled manipulation of the molecule, which is essential for building complex architectures. The three protecting groups discussed in this guide—Boc, Cbz, and Fmoc—form a classic orthogonal set, with their cleavage conditions being acidic, hydrogenolytic, and basic, respectively.

Orthogonal_Protection Molecule Protected Molecule (Boc, Cbz, Fmoc) Boc_Removed Boc Group Removed Molecule->Boc_Removed  Acidic  Conditions Cbz_Removed Cbz Group Removed Molecule->Cbz_Removed  Hydrogenolysis Fmoc_Removed Fmoc Group Removed Molecule->Fmoc_Removed  Basic  Conditions

Figure 1: Conceptual workflow of an orthogonal protection strategy, highlighting the selective deprotection of Boc, Cbz, and Fmoc groups under distinct reaction conditions.

Comparative Analysis of Protecting Groups

The selection of an appropriate protecting group for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol depends on the planned synthetic route. The presence of a primary alcohol and the pyrazole ring itself must be considered when choosing protection and deprotection conditions.

tert-Butoxycarbonyl (Boc) Group

The Boc group is one of the most common amine protecting groups in organic synthesis due to its ease of introduction and its stability under a wide range of conditions, except for strong acids.[3]

  • Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base such as triethylamine (NEt₃), N,N-diisopropylethylamine (DIPEA), or 4-dimethylaminopyridine (DMAP).[4] The reaction is generally high-yielding and proceeds under mild conditions. For aminopyrazoles, this method has been shown to be effective.[4] The use of alcoholic solvents has been reported to enhance the rate of Boc protection of aromatic amines.[5]

  • Stability: The Boc group is stable to basic conditions, catalytic hydrogenation, and a variety of nucleophilic reagents, making it orthogonal to both Cbz and Fmoc groups.[6] This stability profile is advantageous when subsequent reactions involve basic reagents or reductive conditions.

  • Deprotection: The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM).[6][7] Other acidic reagents such as HCl in dioxane or ethereal solvents can also be employed.[7] A sustainable method for N-Boc deprotection using a choline chloride/p-toluenesulfonic acid deep eutectic solvent has also been reported.[8] For pyrazole derivatives, selective N-Boc deprotection can be achieved using NaBH₄ in ethanol at room temperature, which is a remarkably mild method that leaves many other protecting groups intact.[9]

Boc_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine 2-(4-amino-1H-pyrazol-1-yl) -2-methylpropan-1-ol Boc_Protected N-Boc Protected Amine Amine->Boc_Protected (Boc)₂O, Base (e.g., NEt₃, DMAP) Boc_Protected_Dep N-Boc Protected Amine Deprotected_Amine Free Amine Boc_Protected_Dep->Deprotected_Amine Acidic Conditions (e.g., TFA/DCM)

Figure 2: General workflow for the protection and deprotection of an amine with the Boc group.

Benzyloxycarbonyl (Cbz) Group

The Cbz group is a classic and versatile protecting group for amines, known for its stability under both acidic and basic conditions.[10]

  • Introduction: The Cbz group is typically introduced by reacting the amine with benzyl chloroformate (Cbz-Cl) in the presence of a base, such as sodium bicarbonate or an organic base like triethylamine.[10]

  • Stability: The Cbz group is stable to a wide range of acidic and basic conditions, making it orthogonal to the acid-labile Boc group and the base-labile Fmoc group.[10] This robustness allows for a broad scope of subsequent chemical transformations.

  • Deprotection: The most common method for Cbz deprotection is catalytic hydrogenolysis (e.g., H₂ gas with a palladium on carbon catalyst).[10] This method is mild and yields toluene and carbon dioxide as byproducts. Alternative deprotection methods include the use of strong acids such as HBr in acetic acid or Lewis acids, though these conditions are harsher.[11] Acid-mediated deprotection using reagents like isopropanol hydrochloride (IPA·HCl) has emerged as a practical, metal-free alternative.[11]

Cbz_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine 2-(4-amino-1H-pyrazol-1-yl) -2-methylpropan-1-ol Cbz_Protected N-Cbz Protected Amine Amine->Cbz_Protected Cbz-Cl, Base (e.g., NaHCO₃) Cbz_Protected_Dep N-Cbz Protected Amine Deprotected_Amine Free Amine Cbz_Protected_Dep->Deprotected_Amine Catalytic Hydrogenolysis (e.g., H₂, Pd/C)

Figure 3: General workflow for the protection and deprotection of an amine with the Cbz group.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is a cornerstone of solid-phase peptide synthesis and is widely used in solution-phase synthesis as well. Its key feature is its lability to basic conditions.[12]

  • Introduction: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[12]

  • Stability: The Fmoc group is stable to acidic conditions and catalytic hydrogenation, making it orthogonal to both Boc and Cbz groups.[12] This allows for selective deprotection of Boc or Cbz groups while the Fmoc-protected amine remains intact.

  • Deprotection: The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in an aprotic solvent like N,N-dimethylformamide (DMF).[13] Other non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can also be used.[13] The deprotection is rapid and proceeds via an E1cB-type mechanism.[12]

Fmoc_Workflow cluster_protection Protection cluster_deprotection Deprotection Amine 2-(4-amino-1H-pyrazol-1-yl) -2-methylpropan-1-ol Fmoc_Protected N-Fmoc Protected Amine Amine->Fmoc_Protected Fmoc-Cl or Fmoc-OSu, Base Fmoc_Protected_Dep N-Fmoc Protected Amine Deprotected_Amine Free Amine Fmoc_Protected_Dep->Deprotected_Amine Basic Conditions (e.g., Piperidine/DMF)

Figure 4: General workflow for the protection and deprotection of an amine with the Fmoc group.

Quantitative Comparison

Protecting GroupProtection ConditionsTypical Yield (%)Deprotection ConditionsTypical Yield (%)References
Boc (Boc)₂O, NEt₃, DMAP (cat.), CH₂Cl₂ or THF, 0 °C to rt85-98TFA/CH₂Cl₂ (1:1), rt90-99[4][6]
(Boc)₂O, PEG-400, rt95-98NaBH₄, EtOH, rt75-98[4][9]
Cbz Cbz-Cl, NaHCO₃, THF/H₂O, 0 °C to rt90-95H₂, 10% Pd/C, MeOH, rt90-99[10][14]
Cbz-Cl, aq. Na₂CO₃, Dioxane, 0 °C85-95AlCl₃, HFIP, rt~90[10][11]
Fmoc Fmoc-Cl, NaHCO₃, Dioxane/H₂O, rt90-9820% Piperidine in DMF, rt95-99[12][13]
Fmoc-OSu, NaHCO₃, aq. Dioxane, rt85-95DBU, DMF, rt90-98[12][13]

Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the introduction and removal of Boc, Cbz, and Fmoc protecting groups on a substrate like 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol.

Protocol 1: Boc Protection and Deprotection

Protection:

  • Dissolve 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.0 eq.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).

  • Add triethylamine (1.2 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Deprotection:

  • Dissolve the N-Boc protected compound (1.0 eq.) in dichloromethane (CH₂Cl₂).

  • Add an equal volume of trifluoroacetic acid (TFA) at 0 °C.

  • Stir the mixture at room temperature until the deprotection is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and solvent.

  • Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated aq. NaHCO₃).

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to afford the deprotected amine.

Protocol 2: Cbz Protection and Deprotection

Protection:

  • Dissolve 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1).

  • Add sodium bicarbonate (NaHCO₃, 2.0 eq.) to the solution.

  • Cool the mixture to 0 °C and add benzyl chloroformate (Cbz-Cl, 1.2 eq.) dropwise.

  • Stir the reaction at room temperature until completion.

  • Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by column chromatography.[10]

Deprotection (Catalytic Hydrogenolysis):

  • Dissolve the N-Cbz protected compound (1.0 eq.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Carefully add a catalytic amount of 10% palladium on carbon (Pd/C, ~10 mol% Pd).

  • Evacuate and backfill the reaction vessel with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus. Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Protocol 3: Fmoc Protection and Deprotection

Protection:

  • Dissolve 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol (1.0 eq.) in a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Add a solution of 9-fluorenylmethyl chloroformate (Fmoc-Cl, 1.1 eq.) in dioxane dropwise at 0 °C.

  • Stir the reaction at room temperature until completion.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.[12]

Deprotection:

  • Dissolve the N-Fmoc protected compound (1.0 eq.) in N,N-dimethylformamide (DMF).

  • Add a solution of 20% piperidine in DMF.

  • Stir the reaction at room temperature for a short period (typically 10-30 minutes), monitoring the progress by TLC or LC-MS.

  • Remove the solvent and excess piperidine under reduced pressure.

  • Purify the crude product to isolate the free amine.

Conclusion and Recommendations

The choice of an amine protecting group for 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol is a critical decision that should be guided by the overall synthetic strategy.

  • The Boc group is an excellent choice for general purposes due to its ease of handling and its stability to a wide range of non-acidic conditions. Its removal with mild acid is often straightforward, although care must be taken if other acid-sensitive functional groups are present. The discovery of very mild deprotection conditions using NaBH₄ in ethanol for N-Boc pyrazoles makes this an even more attractive option.[9]

  • The Cbz group offers robustness towards both acidic and basic conditions, making it ideal for multi-step syntheses where such conditions are employed. The primary deprotection method, catalytic hydrogenolysis, is very mild and clean. However, it is incompatible with other reducible functional groups such as alkenes, alkynes, or certain sulfur-containing moieties.

  • The Fmoc group is the protecting group of choice when acid-labile functionalities must be preserved and when subsequent reactions are not conducted under basic conditions. Its removal with piperidine is fast and efficient.

For a synthetic route involving the modification of the primary alcohol of 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol, for instance, through esterification or oxidation, the Boc group would be a highly suitable choice. It would remain stable during these transformations and could be selectively removed later. If the planned synthesis involves both acidic and basic steps, the Cbz group would provide the necessary stability. The Fmoc group would be most appropriate if the synthetic design requires the use of strong acids for other transformations.

Ultimately, the optimal protecting group will depend on the specific reaction sequence planned by the researcher. By understanding the orthogonal stability and the specific conditions for introduction and removal of each of these protecting groups, chemists can design and execute more efficient and successful syntheses of complex molecules based on the 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropan-1-ol scaffold.

References

  • Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism –. Total Synthesis. (2024, January 5). [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). [Link]

  • Developing deprotectase biocatalysts for synthesis. PMC. (n.d.). [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism –. Total Synthesis. (2024, January 4). [Link]

  • Sharma, S., Verma, A., Chauhan, R., & Kulshrestha, R. (2020). Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. Journal of Applied Pharmaceutical Science, 10(05), 054–062. [Link]

  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism –. Total Synthesis. (2024, January 2). [Link]

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